5-Oxo-5-(3-phenoxyphenyl)valeric acid
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Description
“5-Oxo-5-(3-phenoxyphenyl)valeric acid” is a chemical compound with the CAS Number: 871127-75-2 . It has a molecular weight of 284.31 and its IUPAC name is 5-oxo-5-(3-phenoxyphenyl)pentanoic acid . The compound is a white solid .
Molecular Structure Analysis
The InChI code for “5-Oxo-5-(3-phenoxyphenyl)valeric acid” is 1S/C17H16O4/c18-16(10-5-11-17(19)20)13-6-4-9-15(12-13)21-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,19,20) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of “5-Oxo-5-(3-phenoxyphenyl)valeric acid” is a white solid . It has a molecular weight of 284.31 .Scientific Research Applications
Phenolic Compounds in Scientific Research
Biological Activities and Therapeutic Potentials
Phenolic compounds, such as chlorogenic acid and syringic acid, have garnered significant attention due to their diverse practical, biological, and pharmacological effects. These substances, found in natural sources like fruits, vegetables, teas, and coffees, exhibit a wide array of therapeutic roles. Their activities include antioxidant, anti-inflammatory, antibacterial, cardioprotective, neuroprotective, and anti-obesity effects among others. For instance, chlorogenic acid, a polyphenol, plays crucial roles in lipid and glucose metabolism regulation, offering potential benefits in treating disorders like cardiovascular disease and diabetes (Naveed et al., 2018).
Pharmacokinetic Properties and Mechanisms of Action
Understanding the pharmacokinetic properties of phenolic acids, including their absorption, metabolism, distribution, and excretion, is vital for exploring their therapeutic potentials. Studies have explored these aspects in detail, shedding light on how these compounds interact with the human body and the mechanisms behind their bioactivities. For example, the metabolism and bioavailability of (-)-epicatechin have been studied, highlighting the importance of considering physiological concentrations and the potential for these compounds to serve as natural antioxidants in various applications (Borges et al., 2017).
properties
IUPAC Name |
5-oxo-5-(3-phenoxyphenyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-16(10-5-11-17(19)20)13-6-4-9-15(12-13)21-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGWDNAFPYZAQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470191 |
Source
|
Record name | 5-OXO-5-(3-PHENOXYPHENYL)VALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-(3-phenoxyphenyl)valeric acid | |
CAS RN |
871127-75-2 |
Source
|
Record name | 5-OXO-5-(3-PHENOXYPHENYL)VALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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